7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium
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Description
The compound “7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium” is a derivative of 9H-Pyrido[3,4-b]indole . It is also known as harmine , which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, an intermediate compound 1-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethanone monohydrate I has been obtained . Another study mentions the installation of the gramine side chain using N, N -dimethylmethylene ammonium chloride in acetic acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C13H12N2O . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, the acetyl group is twisted by 38.2(4)° out of the plane of the carboline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 212.247 . The compound crystallizes in space group I41a .Safety And Hazards
Future Directions
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of research on this compound could involve further exploration of its biological and pharmaceutical activities.
properties
IUPAC Name |
7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-14-12(6-7-16(9)2)11-5-4-10(17-3)8-13(11)15-14/h4-8H,1-3H3/p+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPOLGTUMADPOR-UHFFFAOYSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC2=C1NC3=C2C=CC(=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N2O+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium |
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